2-(2-chlorophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide
Description
2-(2-Chlorophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide is a heterocyclic compound featuring a triazolo[4,3-a]pyrazine core fused with a piperidine ring and an acetamide linkage. This structure is designed to optimize interactions with biological targets, likely involving G protein-coupled receptors (GPCRs) or ion channels, as suggested by structural analogs in the literature .
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O/c1-13-23-24-19-18(21-8-11-26(13)19)25-9-6-15(7-10-25)22-17(27)12-14-4-2-3-5-16(14)20/h2-5,8,11,15H,6-7,9-10,12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUNYHKXWPYQNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to intercalate dna, which suggests that DNA could be a potential target for this compound.
Mode of Action
Similar compounds have been found to intercalate dna. DNA intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, causing the DNA to unwind and inhibit DNA replication and transcription, which can lead to cell death.
Biological Activity
The compound 2-(2-chlorophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its activity against various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazolo-pyrazine core and subsequent functionalization to introduce the chlorophenyl and piperidine groups. The synthetic route often employs methods such as nucleophilic substitution and coupling reactions to achieve the desired molecular structure.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of triazolo[4,3-a]pyrazine derivatives. For instance, compounds with similar scaffolds have shown moderate to good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The minimum inhibitory concentrations (MICs) for some derivatives were comparable to standard antibiotics like ampicillin .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Compound 1e | 32 | 16 |
| Compound 2a | 64 | 32 |
| Ampicillin | 16 | 8 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that derivatives with similar structures exhibit significant antiproliferative effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For example, a related compound showed IC50 values of approximately 1 µM in these cell lines .
Table 2: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 17l | A549 | 0.98 |
| Compound 17l | MCF-7 | 1.05 |
| Compound 17l | HeLa | 1.28 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Kinases: Some derivatives have shown potent inhibitory effects on kinases such as c-Met and VEGFR-2, which are critical in cancer progression and angiogenesis .
- DNA Interaction: Triazolo derivatives can interact with DNA gyrase and topoisomerase IV, leading to disruption of bacterial DNA replication processes .
Case Studies
One notable study synthesized a series of triazolo[4,3-a]pyrazine derivatives and evaluated their biological activities. Among these, compounds exhibiting electron-donating substituents on the aromatic ring showed enhanced antibacterial activity due to increased lipophilicity and cell permeability . Another study focused on the anticancer potential of these compounds, demonstrating significant cell cycle arrest in the G0/G1 phase in treated cells .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Triazolo Core Modifications : The target compound’s 3-methyl group on the triazolo ring contrasts with analogs bearing oxo (e.g., ) or sulfanyl substituents. Methyl groups typically enhance lipophilicity, favoring blood-brain barrier penetration, whereas oxo/sulfanyl groups may improve solubility or target affinity .
- Aryl-Acetamide Diversity : The 2-chlorophenyl group in the target compound differs from 3,4-dichlorophenyl (higher steric hindrance, ) or 2,5-dimethylphenyl (reduced polarity, ). Chlorine placement influences electronic effects and binding pocket compatibility.
- Piperidine vs.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-(2-chlorophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide?
- Methodology : The synthesis typically involves multi-step reactions:
Core formation : Cyclization of hydrazine derivatives with a chlorophenyl precursor to form the triazolopyrazine core.
Substitution : Introducing the piperidine and acetamide moieties via nucleophilic substitution or coupling reactions.
Final functionalization : Attaching the 2-chlorophenyl group through condensation or amidation.
- Key conditions : Reactions require inert atmospheres (N₂/Ar), controlled temperatures (0–80°C), and catalysts like Pd for cross-coupling steps .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., piperidine ring conformation and triazole proton signals) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed m/z 493.95 vs. calculated) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is standard; reverse-phase HPLC with UV detection is recommended .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the synthesis of triazolopyrazine derivatives?
- Factors affecting yield :
- Temperature control : Exothermic steps (e.g., cyclization) require gradual heating (e.g., 40°C → 80°C over 2 hours) to avoid decomposition .
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in piperidine functionalization .
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require rigorous drying to prevent hydrolysis .
- Troubleshooting : Low yields (<50%) may arise from residual moisture; use molecular sieves or anhydrous MgSO₄ during workup .
Q. How should contradictory biological activity data (e.g., in vitro vs. in vivo) be resolved?
- Systematic approach :
Purity validation : Re-analyze compound purity via HPLC and LC-MS to rule out degradation products .
Metabolic stability : Test liver microsome stability; poor in vivo activity may stem from rapid Phase I metabolism (e.g., CYP3A4-mediated oxidation) .
Structural analogs : Compare activity with derivatives (e.g., replacing 3-methyltriazolo with pyrrolidinyl groups) to identify pharmacophore requirements .
- Case study : A structurally similar compound showed reduced neuroactivity in vivo due to blood-brain barrier impermeability, resolved by adding a methylenedioxy group .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model binding to dopamine D2 receptors (piperidine moiety) or kinase domains (triazolopyrazine core) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; focus on hydrogen bonds between the acetamide group and catalytic residues .
- ADMET prediction : Tools like SwissADME estimate logP (∼2.5) and CNS permeability (low due to high polar surface area >80 Ų) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
